2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide
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Overview
Description
Preparation Methods
The synthesis of 2-Propyl-pentanoic acid 4-sulfamoyl-benzylamide involves several steps. One common synthetic route includes the reaction of 2-propyl-pentanoic acid with 4-sulfamoyl-benzylamine under specific conditions to form the desired compound . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the amide bond. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Propyl-pentanoic acid 4-sulfamoyl-benzylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl position, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has been investigated for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-Propyl-pentanoic acid 4-sulfamoyl-benzylamide involves its interaction with specific molecular targets. It is known to inhibit histone deacetylase, which leads to changes in gene expression and cellular function. The compound also enhances the inhibitory action of γ-aminobutyric acid (GABA) by blocking voltage-dependent sodium channels . These actions contribute to its potential therapeutic effects, particularly in neurological disorders.
Comparison with Similar Compounds
2-Propyl-pentanoic acid 4-sulfamoyl-benzylamide can be compared with other similar compounds, such as:
Valproic acid: A well-known anticonvulsant and mood stabilizer.
4-(Valproylamide)-benzyl sulfonamide: A closely related compound with similar chemical structure and properties.
The uniqueness of 2-Propyl-pentanoic acid 4-sulfamoyl-benzylamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H24N2O3S |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide |
InChI |
InChI=1S/C15H24N2O3S/c1-3-5-13(6-4-2)15(18)17-11-12-7-9-14(10-8-12)21(16,19)20/h7-10,13H,3-6,11H2,1-2H3,(H,17,18)(H2,16,19,20) |
InChI Key |
VQEFALSVKDRQBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NCC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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